2,4-Dichloro-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6322. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLJEMXDXOTWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062141 | |

| Record name | 2,4-Dichloro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dichloro-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000203 [mmHg] | |

| Record name | 2,4-Dichloro-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2050-76-2 | |

| Record name | 2,4-Dichloro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORONAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P44B2Y7RIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-1-naphthol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2,4-Dichloro-1-naphthol. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a solid, crystalline powder that is off-white to tan in color.[1] It is a chlorinated derivative of 1-naphthol. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dichloronaphthalen-1-ol | [2] |

| Synonyms | 2,4-Dichloro-α-naphthol, 2,4-Dichloronaphthol | [3] |

| CAS Number | 2050-76-2 | [4][5] |

| Molecular Formula | C₁₀H₆Cl₂O | [3][4][5] |

| Molecular Weight | 213.06 g/mol | [2][4][5] |

| Melting Point | 104-107 °C | [1] |

| Boiling Point | 180 °C | [4] |

| Density | 1.46 g/cm³ | |

| Vapor Density | 7.3 (vs air) | [1][6] |

| Solubility | Soluble in pyridine, benzene, alcohol, and ether.[7] Does not mix with water.[7] | |

| Appearance | Crystalline powder; off-white to tan.[1][7] | |

| InChI Key | HVLJEMXDXOTWLV-UHFFFAOYSA-N | [4] |

| SMILES | Oc1c(Cl)cc(Cl)c2ccccc12 | [4] |

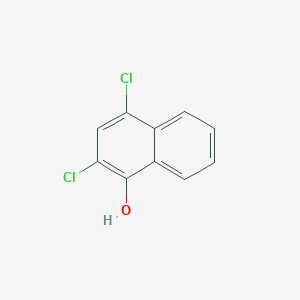

Chemical Structure

This compound consists of a naphthalene ring system with a hydroxyl (-OH) group at the C1 position and chlorine (-Cl) atoms at the C2 and C4 positions. The naphthalene core is a bicyclic aromatic system composed of two fused benzene rings.

Caption: Chemical structure of this compound.

Experimental Protocols

A common method for the synthesis of this compound is through the direct chlorination of 1-naphthol.[8]

Protocol: Chlorination of 1-Naphthol

-

Dissolution: Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid.

-

Chlorination: Bubble chlorine gas (Cl₂) through the solution. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a large volume of cold water.

-

Precipitation and Filtration: The product, this compound, will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining acid and other water-soluble impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure crystalline this compound.

Caption: Workflow for the synthesis of this compound.

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.[2][9] The sample is typically dissolved in a deuterated solvent like CDCl₃.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[2][9] A broad peak corresponding to the O-H stretch of the hydroxyl group and peaks in the aromatic region are expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantitative analysis and purity determination of this compound.[10]

General Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

-

Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Caption: General workflow for HPLC analysis.

Applications and Biological Relevance

Workflow for Arginine Determination (Modified Sakaguchi Reaction):

This application utilizes this compound as a reagent to react with guanidinium groups, such as in arginine, to produce a colored product that can be quantified spectrophotometrically.

Caption: Logical workflow for arginine determination using this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | 2050-76-2 | TCI AMERICA [tcichemicals.com]

- 6. 2,4-二氯-1-萘酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 9. This compound(2050-76-2) MS spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dichloro-1-naphthol

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visual workflows to elucidate the entire process from starting material to purified product.

Properties of this compound

This compound is a solid, crystalline compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,4-dichloronaphthalen-1-ol | [2] |

| CAS Number | 2050-76-2 | [2][3] |

| Molecular Formula | C₁₀H₆Cl₂O | [2][3] |

| Molecular Weight | 213.06 g/mol | [2][3] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 104-107 °C | |

| Solubility | Soluble in benzene, alcohol, and ether; insoluble in water. | [1] |

| Purity (Typical) | >95% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of 1-naphthol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[4][5][6] Sulfuryl chloride is an effective reagent for the chlorination of aromatic compounds like naphthalenes.[4][7] The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are directed to the 2 and 4 positions of the naphthol ring.

Synthesis Pathway

The overall synthetic transformation is illustrated in the diagram below.

Caption: Synthesis of this compound from 1-naphthol.

Experimental Protocol: Synthesis

This protocol details the chlorination of 1-naphthol using sulfuryl chloride in a chloroform solvent.

Materials:

-

1-Naphthol (ensure high purity; if discolored, distillation is recommended)[8][9][10]

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (CHCl₃), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser to the flask. Ensure all glassware is dry.

-

Dissolution of Starting Material: Dissolve 10.0 g (0.069 mol) of 1-naphthol in 100 mL of anhydrous chloroform in the flask.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Chlorinating Agent: While stirring vigorously, add a solution of 19.6 g (11.7 mL, 0.145 mol, 2.1 equivalents) of sulfuryl chloride in 25 mL of chloroform dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid (HCl and H₂SO₄ byproducts). Be cautious as gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Recrystallization is an effective method for purifying solid organic compounds like this compound. Given its solubility profile, a mixed solvent system of ethanol and water is suitable.

Purification Workflow

The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

This protocol describes the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Place the crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate until the solid completely dissolves.[11]

-

Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling (this is the cloud point).[11]

-

Redissolving: Add a few more drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a saturated solution.

-

Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

-

Characterization: Determine the melting point of the dried crystals. A sharp melting point in the range of 104-107 °C indicates high purity. Further characterization can be performed using techniques such as GC-MS and NMR spectroscopy.[2]

Safety and Handling

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood.

-

Chloroform: A suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]

- 4. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. texiumchem.com [texiumchem.com]

- 11. chemistry-solutions.com [chemistry-solutions.com]

Spectroscopic Profile of 2,4-Dichloro-1-naphthol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-1-naphthol, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.25 | d | 8.5 | H-8 |

| 8.05 | d | 8.5 | H-5 |

| 7.65 | ddd | 8.5, 7.0, 1.5 | H-7 |

| 7.55 | s | H-3 | |

| 7.50 | ddd | 8.5, 7.0, 1.5 | H-6 |

| 6.00 | s (broad) | OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 145.8 | C-1 |

| 131.5 | C-8a |

| 128.8 | C-4a |

| 128.0 | C-7 |

| 127.5 | C-5 |

| 125.5 | C-6 |

| 125.0 | C-4 |

| 124.8 | C-8 |

| 122.0 | C-2 |

| 118.0 | C-3 |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch |

| 3060 | Medium | Aromatic C-H stretch |

| 1620, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1450 | Medium | C-H bend |

| 1250 | Strong | C-O stretch |

| 820 | Strong | C-Cl stretch |

| 760 | Strong | Out-of-plane C-H bend |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (GC-MS, EI)

| m/z | Relative Intensity (%) | Assignment |

| 212 | 100 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 214 | 65 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 216 | 10 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 177 | 40 | [M-Cl]⁺ |

| 149 | 55 | [M-Cl-CO]⁺ |

| 113 | 35 | [C₉H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For the ¹H NMR spectrum, approximately 10 mg of the compound was dissolved in 0.5 mL of CDCl₃. For the ¹³C NMR spectrum, a more concentrated solution of about 50 mg in 0.5 mL of CDCl₃ was used. The spectra were acquired at room temperature.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier Transform Infrared Spectrometer. A small amount of finely ground this compound was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The compound was separated on a capillary column and subsequently introduced into the mass spectrometer. The mass spectrum was recorded by scanning a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide: 2,4-Dichloro-1-naphthol (CAS 2050-76-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and experimental applications of 2,4-Dichloro-1-naphthol (CAS 2050-76-2). The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is a solid, crystalline compound. It is a chlorinated derivative of 1-naphthol.[1][2] Key identifying and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2050-76-2 |

| Molecular Formula | C₁₀H₆Cl₂O |

| Molecular Weight | 213.06 g/mol [1] |

| Synonyms | 2,4-Dichloro-α-naphthol, 2,4-Dichloro-1-naphthalenol, 2,4-Dichloronaphthol |

| InChI | 1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H[1] |

| InChI Key | HVLJEMXDXOTWLV-UHFFFAOYSA-N[1] |

| SMILES | Oc1c(Cl)cc(Cl)c2ccccc12[1] |

| EC Number | 218-103-6[1] |

| PubChem CID | 16313 |

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid, crystalline powder[1][3] |

| Melting Point | 104-107 °C[1] |

| Boiling Point | 340.2 ± 22.0 °C at 760 mmHg |

| Vapor Density | 7.3 (vs air)[1] |

| Solubility | Soluble in pyridine (5%, clear, colorless to dark yellow)[1]. Does not mix with water. Soluble in benzene, alcohol, and ether. |

| Appearance | Light yellow to brown to dark green powder/crystal[3] |

Hazards and Toxicology

This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system.[4] It is also suspected of causing skin sensitization.[5] Long-term exposure to respiratory irritants may lead to airway diseases.[5]

Table 3: GHS Hazard Classification

| Classification | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[4] |

Table 4: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Summary

While specific, in-depth toxicological studies on this compound are limited in the public domain, the broader class of chlorinated naphthalenes is known to exhibit toxicity. Some of the biological and toxic responses to chlorinated naphthalenes are believed to be mediated through the aryl hydrocarbon (Ah) receptor, similar to dioxin-like compounds.[1] This can lead to a range of adverse effects, including skin conditions like chloracne and potential liver damage with chronic exposure.[1] Chlorinated naphthalenes have also been shown to induce oxidative stress by altering lipid peroxidation and antioxidant enzyme activities.[1]

Experimental Protocols

This compound has been utilized in specific biochemical assays.

Spectrophotometric Determination of Arginine (Modified Sakaguchi Reaction)

This compound can be used as a reagent in a modified Sakaguchi reaction for the colorimetric determination of arginine.[6] The guanidino group of arginine reacts with a naphthol derivative in the presence of an oxidizing agent to produce a colored complex that can be quantified spectrophotometrically.

Experimental Protocol:

-

Reagents:

-

8% Barium Hydroxide (Ba(OH)₂)

-

5% Sodium Hypochlorite (NaClO)

-

1% this compound (dissolved in a suitable solvent like ethanol)

-

Distilled Water

-

-

Preparation of 1 mL Sakaguchi Reaction Solution:

-

General Procedure (based on the principles of the Sakaguchi test):

-

To a sample solution containing arginine, add an alkaline solution (e.g., NaOH or, as in the above preparation, Ba(OH)₂).

-

Add the this compound solution.

-

Add an oxidizing agent (e.g., sodium hypochlorite).

-

A red-colored complex will form in the presence of arginine.

-

The absorbance of the solution is then measured at its maximum wavelength (around 500-520 nm for the traditional Sakaguchi reaction) using a spectrophotometer. The concentration of arginine is determined by comparing the absorbance to a standard curve.

-

Guanidinoacetate and Guanidinosuccinate Assay in Urine

This compound has been cited for its use in an assay for guanidinoacetate and guanidinosuccinate in urine, which can be an indicator of kidney dysfunction.[6] However, a detailed experimental protocol for this specific application could not be retrieved from the available scientific literature.

Signaling Pathways and Mechanisms of Action

A specific, detailed signaling pathway for this compound is not well-documented. However, based on the toxicology of the broader class of chlorinated naphthalenes, a logical pathway for its potential mechanism of toxicity can be proposed.

Proposed Toxicological Pathway

The following diagram illustrates the proposed mechanism of toxicity for chlorinated naphthalenes, which is likely applicable to this compound.

This diagram illustrates the binding of this compound to the aryl hydrocarbon receptor (AhR), leading to its activation and translocation to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic response elements (XREs) on DNA, altering gene expression. This can lead to metabolic changes that generate reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

Experimental Workflow: Spectrophotometric Determination of Arginine

The following diagram outlines the general workflow for the spectrophotometric determination of arginine using a modified Sakaguchi reaction.

This workflow begins with the preparation of the sample and a series of arginine standards. An alkaline solution, this compound, and an oxidizing agent are then added sequentially, leading to the formation of a colored product. The absorbance of this product is measured using a spectrophotometer, and the concentration of arginine in the sample is determined by comparing its absorbance to the standard curve.

References

- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 2. The Sakaguchi Reaction Product Quenches Phycobilisome Fluorescence, Allowing Determination of the Arginine Concentration in Cells of Anabaena Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Material Safety of 2,4-Dichloro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,4-Dichloro-1-naphthol, a chlorinated naphthol derivative. The information is compiled from various Material Safety Data Sheets (MSDS) and scientific literature to offer a detailed resource for laboratory and research applications. This document adheres to the specific requirements of providing structured quantitative data, detailed experimental protocols where available, and visual representations of key processes.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂O | |

| Molecular Weight | 213.06 g/mol | |

| Appearance | Crystalline solid, white, gray, or tan powder | [1][2] |

| Melting Point | 104-107 °C | |

| Boiling Point | Not available | [1] |

| Vapor Pressure | 2.03E-05 mm Hg | [2] |

| Vapor Density | 7.3 (vs air) | |

| Solubility | Soluble in pyridine (5%), benzene, alcohol, and ether. Insoluble in water. | [1] |

| Decomposition Temperature | 356 °F (180 °C) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard ratings according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA).

GHS Classification [3]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

NFPA 704 Diamond [1]

| Category | Rating | Description |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability (Red) | 1 | Must be preheated before ignition can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire conditions. |

| Special (White) | - | No special hazards. |

Safety and Handling

Proper safety precautions are crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

First Aid Measures[3]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention. |

Fire-Fighting Measures[3]

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |

| Specific Hazards | Emits toxic fumes under fire conditions, including hydrogen chloride and carbon oxides. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Personal Protective Equipment (PPE)[1][6][7]

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for high concentrations. |

Stability and Reactivity[3]

| Parameter | Description |

| Reactivity | Not particularly reactive under normal conditions. |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, and incompatible materials. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, and carbon dioxide. |

Toxicological Information

The toxicological effects of this compound are primarily related to its irritant properties. Long-term exposure effects for chlorinated naphthalenes, as a class, suggest potential for more systemic effects.

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory tract.[3]

-

Chronic Effects: Prolonged or repeated exposure may cause skin sensitization.[1] Chlorinated naphthalenes, in general, are known to cause liver damage and chloracne with chronic exposure. Some congeners are believed to exert their effects through the aryl hydrocarbon (Ah) receptor, similar to dioxins.

Ecological Information

Detailed ecological data for this compound is limited. However, as a chlorinated aromatic compound, it is expected to be harmful to aquatic life and may persist in the environment.

Experimental Protocols

This compound has been utilized in specific biochemical assays. Below are detailed experimental protocols derived from established methods.

Spectrophotometric Determination of Arginine (Modified Sakaguchi Reaction)

This protocol is adapted from the Sakaguchi reaction, which is a colorimetric method for the detection and quantification of arginine. This compound can be used as a substitute for α-naphthol in this reaction.

Principle: The guanidinium group of arginine reacts with a naphthol derivative and an oxidizing agent (hypobromite) in an alkaline medium to produce a colored complex, which can be quantified spectrophotometrically.

Reagents:

-

Standard Arginine Solution (e.g., 1 mg/mL)

-

This compound Solution (0.1% w/v in ethanol)

-

Sodium Hydroxide (NaOH) Solution (10% w/v)

-

Sodium Hypobromite (NaOBr) Solution (Freshly prepared by adding 0.5 mL of bromine to 100 mL of 5% NaOH)

-

Urea Solution (10% w/v)

Procedure:

-

Sample Preparation: Prepare a series of standard arginine solutions of known concentrations. Prepare the unknown sample to be within the concentration range of the standards.

-

Reaction:

-

To 1 mL of each standard and sample solution in a test tube, add 1 mL of 10% NaOH.

-

Add 1 mL of the 0.1% this compound solution and mix well.

-

Place the tubes in an ice bath to cool.

-

Add 0.5 mL of the freshly prepared sodium hypobromite solution and shake. A red color will develop.

-

After 30 seconds, add 1 mL of 10% urea solution to destroy the excess hypobromite and stabilize the color.

-

-

Measurement:

-

Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 520 nm) using a spectrophotometer.

-

Use a reagent blank (containing all reagents except arginine) to zero the spectrophotometer.

-

-

Quantification:

-

Plot a standard curve of absorbance versus arginine concentration.

-

Determine the concentration of arginine in the unknown sample by interpolating its absorbance on the standard curve.

-

Signaling Pathway and Mechanism of Action

While a specific signaling pathway for this compound has not been extensively elucidated, the toxic effects of the broader class of chlorinated naphthalenes are thought to be mediated, at least in part, through the Aryl Hydrocarbon (Ah) Receptor . This receptor is a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes, such as cytochrome P450s.

The proposed logical relationship for the mechanism of toxicity is as follows:

-

Exposure and Absorption: this compound enters the body through inhalation, ingestion, or dermal contact.

-

Distribution: Due to its lipophilic nature, it is likely to distribute into fatty tissues.

-

Ah Receptor Binding: The molecule binds to the cytoplasmic Ah receptor, causing a conformational change and dissociation of heat shock proteins.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, it dimerizes with the Ah receptor nuclear translocator (ARNT) protein. This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: Binding to XREs initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes (e.g., CYP1A1, CYP1A2).

-

Metabolism and Toxic Effects: While this is a detoxification pathway, the metabolic activation of chlorinated compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage, oxidative stress, and contribute to the observed toxicities such as liver damage and skin lesions.

This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.

References

The Dichotomous Reactivity of Dichlorinated Naphthols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated naphthols, a class of halogenated aromatic compounds, represent a fascinating area of study due to the profound influence of chlorine substitution on the reactivity of the naphthol scaffold. The presence of two electron-withdrawing chlorine atoms significantly alters the electron density distribution of the aromatic rings and the acidity of the hydroxyl group, leading to a unique and often dichotomous reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of dichlorinated naphthols, with a focus on key reaction types, experimental methodologies, and the influence of isomerism on chemical behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge necessary to exploit the synthetic potential of these versatile compounds.

Data Presentation: Spectroscopic and Physicochemical Properties

Table 1: Physicochemical Properties of Naphthols and Dichlorinated Naphthols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (estimated) |

| 1-Naphthol | C₁₀H₈O | 144.17 | 95-97 | 9.34[1] |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 9.51 |

| 2,4-Dichloro-1-naphthol | C₁₀H₆Cl₂O | 213.06 | 104-107[2] | ~7.5 - 8.5 |

| 2,3-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 57-59 | 7.7 |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 42-43 | 7.89 |

| 3,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 65-68 | 8.63[3] |

Note: The pKa value for this compound is an estimation based on the pKa values of dichlorinated phenols. The electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the naphthol hydroxyl group, resulting in a lower pKa compared to the parent naphthols.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are dependent on the substitution pattern. |

| ¹³C NMR | Aromatic carbons resonate in the region of δ 110-150 ppm. The carbons bearing the chlorine atoms and the hydroxyl group will show characteristic shifts. |

| IR (Infrared) | - Broad O-H stretch around 3200-3600 cm⁻¹ - C=C aromatic stretching vibrations in the 1450-1600 cm⁻¹ region - C-Cl stretching vibrations typically observed in the 600-800 cm⁻¹ range |

| MS (Mass Spectrometry) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio). The molecular ion peak for C₁₀H₆Cl₂O would be at m/z 212 (for ³⁵Cl isotopes). |

Fundamental Reactivity

The reactivity of dichlorinated naphthols is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing and sterically hindering chlorine atoms. This leads to a nuanced reactivity profile, particularly in electrophilic aromatic substitution reactions.

Acidity and Nucleophilicity of the Hydroxyl Group

The two chlorine atoms, being strongly electron-withdrawing, increase the acidity of the naphtholic proton by stabilizing the resulting phenoxide ion through inductive effects. This enhanced acidity makes dichlorinated naphthols more acidic than their non-chlorinated counterparts. The resulting dichloronaphthoxide ion is a potent nucleophile, capable of participating in a variety of substitution and coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In dichlorinated naphthols, the regiochemical outcome of these reactions is dictated by the combined directing effects of the hydroxyl group (an activating, ortho-, para-director) and the two chlorine atoms (deactivating, ortho-, para-directors). The interplay of these effects, along with steric hindrance, determines the position of electrophilic attack.

1. Halogenation: Further halogenation of a dichlorinated naphthol introduces a third halogen atom onto the aromatic ring. The position of substitution will be directed by the existing substituents. For example, in this compound, the hydroxyl group strongly activates the ortho and para positions. However, since both ortho (position 2) and para (position 4) are already substituted, further substitution is less favorable and may require forcing conditions.

2. Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the two chlorine atoms deactivates the ring towards electrophilic attack, making nitration of dichlorinated naphthols more challenging than that of naphthol itself. The regioselectivity will be a complex outcome of the directing effects of the hydroxyl and chloro groups.

3. Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is another important EAS reaction. Similar to nitration, the deactivated nature of the dichlorinated naphthol ring requires harsher reaction conditions, such as fuming sulfuric acid.

4. Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds. However, these reactions are generally not successful with strongly deactivated aromatic rings. The presence of two chlorine atoms and a hydroxyl group (which can coordinate with the Lewis acid catalyst) makes Friedel-Crafts reactions on dichlorinated naphthols challenging.[4][5]

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution on a Dichlorinated Naphthol

Caption: General mechanism of electrophilic aromatic substitution on a dichlorinated naphthol.

Oxidation Reactions

The naphthol ring system is susceptible to oxidation, and the presence of chlorine atoms can influence the course of these reactions. Oxidative coupling is a particularly important reaction of naphthols, leading to the formation of binaphthols, which are valuable ligands in asymmetric catalysis.

Oxidative Coupling: Dichlorinated naphthols can undergo oxidative coupling in the presence of an oxidizing agent, such as iron(III) chloride, to form the corresponding dichlorinated binaphthols. The reaction proceeds through a radical mechanism.

Diagram 2: Oxidative Coupling of a Dichlorinated Naphthol

Caption: Oxidative coupling of a dichlorinated naphthol to form a binaphthol.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and manipulation of dichlorinated naphthols. The following sections provide representative procedures for key reactions.

Synthesis of Dichlorinated Naphthols

The synthesis of specific dichlorinated naphthol isomers often involves multi-step sequences, starting from readily available naphthalene derivatives. One common strategy involves the chlorination of a suitable precursor followed by hydrolysis or other functional group transformations. For example, 2,3-dichloro-1,4-naphthoquinone can be prepared from naphthalene and subsequently converted to a dichlorinated naphthol derivative.[6]

Experimental Workflow: Synthesis of a Dichlorinated Naphthoquinone Precursor

Caption: A general workflow for the synthesis of a dichlorinated naphthoquinone precursor.

Representative Protocol for Oxidative Coupling of 2-Naphthol

The following protocol is a general representation for the oxidative coupling of a naphthol and would require optimization for specific dichlorinated isomers.

Materials:

-

2-Naphthol derivative

-

Iron(III) chloride (FeCl₃)

-

Solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve the 2-naphthol derivative in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric amount of iron(III) chloride to the solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired binaphthol.

Conclusion

Dichlorinated naphthols are a class of compounds with a rich and varied chemical reactivity. The presence of two chlorine atoms significantly modulates the properties of the naphthol scaffold, enhancing the acidity of the hydroxyl group and influencing the regioselectivity and rate of electrophilic aromatic substitution reactions. While the deactivating nature of the chlorine atoms can present challenges for certain transformations like Friedel-Crafts reactions, it also opens up opportunities for selective functionalization. The ability to undergo oxidative coupling to form chiral binaphthols further highlights the synthetic utility of these compounds. This guide provides a foundational understanding of the fundamental reactivity of dichlorinated naphthols, which will be invaluable to researchers seeking to explore and exploit the potential of this intriguing class of molecules in drug discovery and materials science. Further investigation into the reactivity of a wider range of dichlorinated naphthol isomers is warranted to fully unlock their synthetic potential.

References

- 1. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,4-Dichloro-1-naphthol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-1-naphthol, a halogenated derivative of 1-naphthol, has carved a niche in the annals of chemical history, primarily as a crucial reagent in biochemical analysis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of this compound. Particular emphasis is placed on its pivotal role in the quantitative determination of arginine through a modified Sakaguchi reaction. This document consolidates quantitative data, details experimental protocols, and employs visualizations to elucidate key processes and relationships, serving as a valuable resource for researchers and professionals in the chemical and biomedical fields.

Introduction and Historical Context

The emergence of this compound is intrinsically linked to the broader development of organic synthesis and analytical chemistry in the early to mid-20th century. While a definitive singular "discovery" paper remains elusive in readily available literature, its synthesis is a logical extension of the extensive research into the chlorination of naphthalene and its derivatives, a field of significant industrial and academic interest during that period.

The primary impetus for the widespread adoption of this compound was its application as a superior chromogenic agent in the Sakaguchi reaction for the specific and sensitive quantification of arginine and other guanidino compounds. This colorimetric method, first described by Shoyo Sakaguchi in 1925, originally utilized 1-naphthol.[1] However, subsequent modifications demonstrated that the use of this compound enhanced the stability and intensity of the resulting colored complex, making it a more reliable reagent for spectrophotometric analysis in biological samples.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O | [2] |

| Molecular Weight | 213.06 g/mol | [2] |

| Appearance | Off-white to tan crystalline powder | Sigma-Aldrich |

| Melting Point | 104-107 °C | |

| Boiling Point | ~306 °C (estimated) | ChemicalBook |

| Vapor Density | 7.3 (vs air) |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Source |

| Water | Poorly soluble | EvitaChem |

| Benzene | Soluble | EvitaChem |

| Ethanol | Soluble | EvitaChem |

| Pyridine | Soluble (5% w/v) |

Table 3: Spectral Data of this compound

| Technique | Data Reference |

| ¹H NMR | [2] |

| ¹³C NMR | [2] |

| Mass Spectrometry (MS) | [2] |

| Infrared Spectroscopy (IR) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct chlorination of 1-naphthol. The following protocol is a representative method.

Objective: To synthesize this compound via the electrophilic chlorination of 1-naphthol.

Materials:

-

1-Naphthol

-

Glacial Acetic Acid

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Sodium bisulfite

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.

-

Chlorination: Slowly add a stoichiometric amount of sulfuryl chloride (or bubble chlorine gas through the solution) to the stirred solution via a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition to control the reaction rate and prevent the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.

-

Decolorization: To remove any excess unreacted chlorine, add a small amount of sodium bisulfite solution until the yellow color disappears.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by its melting point and spectroscopic methods (NMR, IR, MS).

References

Unlocking the Potential of 2,4-Dichloro-1-naphthol: A Technical Guide for Future Research

Executive Summary: 2,4-Dichloro-1-naphthol is a halogenated aromatic compound belonging to the naphthol class of molecules. While its derivatives and related structures, such as 2,3-dichloro-1,4-naphthoquinone, have garnered scientific interest for their diverse biological activities, this compound itself remains a largely unexplored entity.[1][2] This technical guide synthesizes the limited available data on this compound and proposes several key research areas, providing detailed experimental protocols and frameworks for data presentation. The primary applications to date have been in specialized non-pharmaceutical roles, including as a herbicide and a reagent in spectrophotometric assays for arginine determination.[3] However, its chemical structure suggests a latent potential for broader biological applications, including anticancer, antimicrobial, and enzyme-inhibiting activities. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals to stimulate and guide future investigations into the therapeutic and scientific potential of this compound.

Introduction

Naphthols and their derivatives represent a significant class of compounds in medicinal chemistry and materials science, serving as precursors and key intermediates for a wide array of products, including pharmaceuticals and dyes.[4][5] The introduction of halogen substituents, such as chlorine, onto the naphthol skeleton can dramatically alter the molecule's physicochemical properties and biological effects. This compound (C₁₀H₆Cl₂O) is one such molecule, characterized by a naphthalene ring system with two chlorine atoms at the 2 and 4 positions and a hydroxyl group at the 1 position.[6][7]

Despite its availability, the scientific literature contains a notable gap concerning the biological activities of this compound.[8] Research has more actively focused on its derivatives or its precursor, 1-naphthol.[1][4] This guide outlines the known characteristics of this compound and delineates clear, actionable research paths to systematically evaluate its potential in key therapeutic areas.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of a compound is the first step in evaluating its potential. This compound is an off-white to tan crystalline powder with poor solubility in water but soluble in organic solvents like benzene, alcohol, ether, and pyridine.[9][10] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₂O | [6][7] |

| Molecular Weight | 213.06 g/mol | [9] |

| CAS Number | 2050-76-2 | [6][9] |

| Appearance | Off-white to tan crystalline powder | [3][9] |

| Melting Point | 104-107 °C | [9] |

| Solubility | Poorly soluble in water; Soluble in benzene, alcohol, ether, pyridine | [10] |

| Vapor Density | 7.3 (vs air) | [9] |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [6] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the chlorination of naphthalene or 1-naphthol.[11] The presence of the hydroxyl group and two electron-withdrawing chlorine atoms dictates its reactivity. The molecule can participate in several reaction types, including electrophilic aromatic substitution, nucleophilic substitution (where the hydroxyl group can act as a leaving group), and oxidation to form corresponding quinones.[11]

Potential Research Areas and Methodologies

The structural similarity of this compound to other biologically active naphthoquinones and naphthols suggests several promising avenues for research.[1][2] Below are proposed areas of investigation, complete with detailed experimental protocols.

Cytotoxic and Anticancer Activity

Rationale: Derivatives of dichlorinated naphthols have demonstrated cytotoxic effects against various cancer cell lines.[1] It is hypothesized that this compound may induce apoptosis, potentially through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] Naphthoquinone derivatives have also been shown to modulate the MAPK signaling pathway.[8]

Proposed Research:

-

Screen this compound for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).

-

Investigate the mechanism of cell death (apoptosis vs. necrosis).

-

Explore the involvement of ROS generation and mitochondrial membrane potential disruption.

-

Analyze the effect on key signaling pathways like MAPK (p38, JNK, ERK) and PI3K/Akt.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | Experimental Data | Experimental Data |

| A549 | Experimental Data | Experimental Data |

| HCT116 | Experimental Data | Experimental Data |

| HeLa | Experimental Data | Experimental Data |

Antimicrobial Activity

Rationale: The general class of dichlorinated naphthol derivatives has shown promise against various bacterial and fungal strains.[1] The lipophilic nature of this compound may facilitate its passage through microbial cell membranes.

Proposed Research:

-

Evaluate the antibacterial activity against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Assess the antifungal activity against common fungal pathogens (e.g., Candida albicans, Aspergillus niger).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

| Microorganism | MIC (µg/mL) |

| S. aureus (Gram+) | Experimental Data |

| E. coli (Gram-) | Experimental Data |

| C. albicans (Fungus) | Experimental Data |

Enzyme Inhibition

Rationale: Naphthol derivatives have been investigated as inhibitors of various enzymes.[1] For instance, 1-naphthol and 2-naphthol inhibit mushroom tyrosinase, and certain naphthalene derivatives show potent inhibition of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[8]

Proposed Research:

-

Screen this compound against a panel of therapeutically relevant enzymes, such as tyrosinase, acetylcholinesterase, lipoxygenases, and protein kinases.

-

For any confirmed activity, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

-

Reagent Preparation: Prepare buffer solution, substrate solution, enzyme solution, and various concentrations of this compound.

-

Assay Reaction: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution. Pre-incubate for a defined period (e.g., 10 minutes).

-

Initiate Reaction: Add the substrate to start the reaction.

-

Kinetic Reading: Measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the product being formed.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

| Enzyme | IC₅₀ (µM) |

| Mushroom Tyrosinase | Experimental Data |

| Acetylcholinesterase | Experimental Data |

| 5-Lipoxygenase | Experimental Data |

Conclusion

This compound is a compound with a well-defined chemical structure but a poorly defined biological profile. The available evidence from related compounds strongly suggests that it is a promising candidate for systematic investigation. The potential research areas outlined in this guide—cytotoxicity, antimicrobial activity, and enzyme inhibition—provide a clear roadmap for uncovering its latent biological activities. The lack of existing data represents not a barrier, but an opportunity for novel discoveries. By employing the standardized protocols presented herein, researchers can generate the foundational data necessary to determine if this compound or its future derivatives have a place in the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Buy this compound | 2050-76-2 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Buy this compound (EVT-309050) | 2050-76-2 [evitachem.com]

An In-depth Technical Guide to the Theoretical and Computational-Based Analysis of 2,4-Dichloro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-1-naphthol is a halogenated aromatic compound with potential applications in various chemical and biological fields. A thorough understanding of its molecular structure, electronic properties, and interaction capabilities is crucial for its development and application, particularly in drug design and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound. While direct computational studies on this specific molecule are not extensively available in current literature, this guide outlines the established computational workflows and presents illustrative data from closely related naphthol derivatives. This document covers quantum chemical calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, offering a foundational understanding for researchers and professionals in the field.

Introduction

This compound is a derivative of 1-naphthol, characterized by the presence of two chlorine atoms on its naphthalene ring. These substitutions can significantly influence its physicochemical properties, reactivity, and biological activity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, offering insights that complement experimental data and guide further research. This guide details the application of Density Functional Theory (DFT), molecular docking, and QSAR studies to elucidate the properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for both experimental handling and as input for computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O | --INVALID-LINK-- |

| Molecular Weight | 213.06 g/mol | --INVALID-LINK-- |

| Melting Point | 104-107 °C | --INVALID-LINK-- |

| Solubility | Soluble in pyridine | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic structure and properties of molecules. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap.

Computational Methodology

A typical computational protocol for analyzing a molecule like this compound would involve the following steps:

-

Structure Optimization: The molecular structure is optimized to find its lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and bond properties.

The logical workflow for such a computational study is depicted in the following diagram:

Illustrative Geometrical Parameters

Table 2: Selected Calculated Geometrical Parameters for 1-Naphthol (B3LYP/6-31G)*[1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.376 | C2-C1-C9 | 120.3 |

| C1-C9 | 1.425 | C1-C2-C3 | 120.7 |

| C2-C3 | 1.417 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.369 | C3-C4-C10 | 120.6 |

| C4-C10 | 1.423 | C1-O11 | 1.364 |

| C9-C10 | 1.421 | C1-O11-H12 | 109.8 |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

For a related compound, 2,4-dinitro-1-naphthol, DFT calculations have been performed.[2] Although the substituents are different, the methodology is directly applicable.

Table 3: Illustrative Electronic Properties of 2,4-Dinitro-1-naphthol (B3LYP/6-31+G) [2]

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.297 | -8.08 |

| LUMO Energy | -0.151 | -4.11 |

| HOMO-LUMO Gap (ΔE) | 0.146 | 3.97 |

A molecular electrostatic potential (MEP) map would further reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Docking Protocol

A general protocol for molecular docking of this compound would include:

-

Target Selection and Preparation: A protein of interest is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy state.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The best-scoring poses are analyzed to understand the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

The workflow for a molecular docking study is illustrated below:

Potential Applications in Drug Development

While specific docking studies for this compound are not reported, related naphthol derivatives have been investigated as potential therapeutic agents. For instance, aminobenzylnaphthols have been studied for their anticancer properties. A hypothetical docking study of this compound could explore its potential as an inhibitor of enzymes relevant to cancer or other diseases. The results would be presented in a table summarizing binding energies and key interacting residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR Modeling Protocol

The development of a QSAR model for a series of chloronaphthols would follow these steps:

-

Data Collection: A dataset of chloronaphthol derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

-